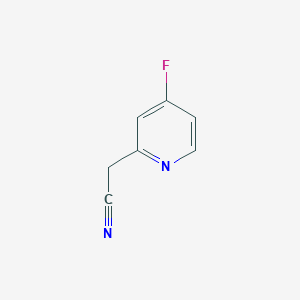

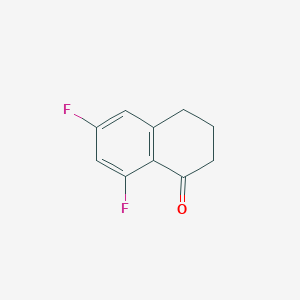

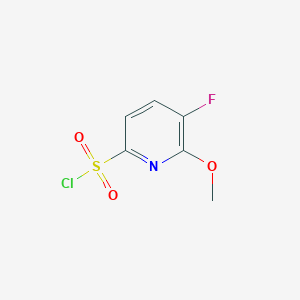

(R)-2-Methoxy-1-(pyridin-3-yl)ethanamine

Übersicht

Beschreibung

“®-1-(Pyridin-3-yl)ethanamine” is a compound with the CAS Number: 40154-75-4 . It has a molecular weight of 122.17 . The compound is stored in a refrigerator and is a colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula of “®-1-(Pyridin-3-yl)ethanamine” is C7H10N2 . The InChI code is 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m1/s1 . The compound has a defined atom stereocenter count of 1 .Physical And Chemical Properties Analysis

“®-1-(Pyridin-3-yl)ethanamine” has a molecular weight of 122.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 122.084398327 g/mol .Wissenschaftliche Forschungsanwendungen

Catalysis in Chemical Reactions

Methoxycarbonylation of Olefins : The compound has been used in the formation of palladium(II) complexes, which act as catalysts for the methoxycarbonylation of olefins, producing linear and branched esters. This highlights its role in facilitating important industrial chemical reactions (Zulu et al., 2020).

Ethylene Oligomerization : In another study, its derivatives were used in nickel(II) complexes for ethylene oligomerization, demonstrating its utility in creating complex organic molecules (Nyamato et al., 2016).

Biochemical and Medical Research

DNA Binding and Cytotoxicity : The compound, as part of Cu(II) complexes, has been studied for its DNA binding properties and cytotoxic effects. These complexes exhibit potential in understanding DNA interactions and developing anticancer strategies (Kumar et al., 2012).

Photoactivated Anticancer Activity : Research has been conducted on iron(III) catecholates containing derivatives of this compound, which showed photocytotoxicity under red light, indicating potential in cancer therapy (Basu et al., 2016).

Material Science and Engineering

Corrosion Inhibition on Mild Steel : The compound has been used in synthesizing cadmium(II) Schiff base complexes, which demonstrated corrosion inhibition properties on mild steel. This highlights its application in materials science and engineering (Das et al., 2017).

Fe(III) Extraction from Solutions : Research involving derivatives of this compound focused on extracting Fe(III) from solutions, showing its efficiency in metal recovery processes (Wojciechowska et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R)-2-methoxy-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-6-8(9)7-3-2-4-10-5-7/h2-5,8H,6,9H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAQBXVZWWQMOE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Methoxy-1-(pyridin-3-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)

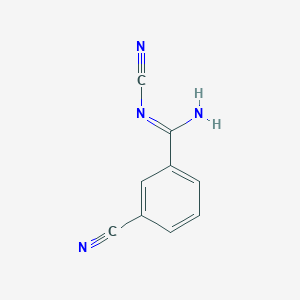

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carbonitrile](/img/structure/B1396080.png)

![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)